molecular formula C21H20N4O4S B2750902 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1203189-33-6

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2750902
CAS No.: 1203189-33-6
M. Wt: 424.48
InChI Key: AUGOBMCVUZUZEC-UHFFFAOYSA-N
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Description

The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone features a benzothiazole core substituted with an ethoxy group at the 4-position, linked via a piperazine moiety to an isoxazole ring bearing a furan-2-yl substituent. The ethoxy group may enhance lipophilicity and metabolic stability, while the furan substituent could facilitate π-π stacking interactions with biological targets .

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-27-16-5-3-7-18-19(16)22-21(30-18)25-10-8-24(9-11-25)20(26)14-13-17(29-23-14)15-6-4-12-28-15/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGOBMCVUZUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 368.46 g/mol. The structure incorporates a piperazine ring, a benzothiazole moiety, and an isoxazole group, which contribute to its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight368.46 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, influencing key biochemical pathways. Its structural components enable it to act as an inhibitor or modulator of specific enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of benzothiazole exhibit selective cytotoxicity against various cancer cell lines. A study indicated that compounds with similar structural motifs demonstrated IC50 values ranging from 8.5 μM to 14.9 μM against K562 cells, suggesting significant anticancer potential compared to standard treatments like cisplatin .

Antimicrobial Properties

In vitro studies have also evaluated the antimicrobial activity of related compounds. For example, derivatives have shown promising antibacterial and antifungal effects, with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms . This suggests a broad spectrum of activity that could be harnessed in therapeutic applications.

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological properties. Research indicates that similar piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and biological evaluation of various benzothiazole derivatives, including those structurally related to our compound. The results demonstrated that certain derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, highlighting their potential as effective anticancer agents .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of compounds similar to our target compound. The findings revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antimicrobial therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences and Substituent Effects

Compound 941869-25-6
  • Structure: (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
  • Key Differences :
    • Ethoxy group at the 6-position of the benzothiazole (vs. 4-position in the target compound).
    • Lacks the furan-2-yl substituent on the isoxazole.
  • Implications: Positional isomerism (4- vs.
Compound 941869-27-8
  • Structure: (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
  • Key Differences :
    • Ethyl group replaces the ethoxy at the 4-position of the benzothiazole.
    • Lacks the furan substituent.
  • Implications :
    • The ethyl group increases hydrophobicity, which might improve blood-brain barrier penetration but reduce solubility.
Compound w3 (from )
  • Structure: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
  • Key Differences :
    • Pyrimidine-triazole core instead of benzothiazole-isoxazole.
    • Chloro and triazole substituents.
  • Implications :
    • Likely targets kinase pathways (e.g., JAK/STAT) due to the pyrimidine scaffold, contrasting with the CNS focus of benzothiazole derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 941869-25-6 941869-27-8 Compound w3
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.2 ~3.8 (higher lipophilicity) ~2.9 (polar pyrimidine)
Hydrogen Bond Acceptors 7 6 6 9
Solubility Moderate (furan enhances π interactions) Low (no furan) Very low (ethyl group) High (polar substituents)

Key Research Findings

Substituent Position Matters : The 4-ethoxy group in the target compound may offer better metabolic stability than 6-ethoxy or ethyl analogs due to reduced steric hindrance .

Furan Enhances Bioavailability : The 5-(furan-2-yl)isoxazole moiety likely improves solubility and target engagement compared to unsubstituted isoxazoles .

Heterocyclic Hybrids : Combining benzothiazole, piperazine, and isoxazole motifs balances lipophilicity and polarity, critical for CNS drug design .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with coupling the ethoxybenzo[d]thiazole and piperazine moieties under reflux conditions, followed by introducing the isoxazole-furan fragment via nucleophilic substitution or condensation reactions. Catalysts (e.g., Pd for cross-couplings) and solvents (DMSO, ethanol) are critical for yield optimization .
  • Optimization variables : Adjust temperature (60–120°C), solvent polarity, and catalyst loading. Monitor intermediates via TLC/HPLC to minimize by-products .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key techniques :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm connectivity and substituent positionsPeaks for ethoxy (δ ~1.3–1.5 ppm), furan protons (δ ~6.5–7.5 ppm)
HRMS Verify molecular formulaExact mass matching C₂₃H₂₃N₃O₃S (hypothetical example)
IR Identify functional groups (e.g., C=O at ~1700 cm⁻¹)Stretching bands for ketone, thiazole

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Cytotoxicity : Use SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Test at 1–100 µM concentrations in RPMI-1640 medium .
  • Antimicrobial activity : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50 µg/mL .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Approaches :

  • Molecular docking : Simulate interactions with targets (e.g., kinases, GPCRs) using AutoDock Vina. The ethoxy group may enhance hydrophobic binding in active sites .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The furan ring’s electron-rich nature could dictate regioselectivity in reactions .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can researchers address contradictions in biological activity data across studies?

  • Case example : Discrepancies in cytotoxicity (e.g., high activity in MCF-7 but low in HEPG-2):

  • Experimental variables : Control for cell line viability (passage number, culture conditions), solvent effects (DMSO ≤0.5%), and assay protocols (incubation time, serum content) .
  • Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05). Replicate assays in triplicate .
  • Mechanistic studies : Perform flow cytometry (apoptosis) or Western blotting (target protein expression) to identify context-dependent activity .

Q. What strategies improve selectivity toward specific biological targets?

  • Structural modifications :

  • Piperazine substitution : Replace with morpholine or introduce bulky groups (e.g., tert-butyl) to modulate steric effects and target engagement .
  • Isoxazole bioisosteres : Replace furan with thiophene or pyridine to alter electronic properties and binding affinity .
    • Pharmacophore mapping : Use Schrödinger’s Phase to align critical features (H-bond acceptors, aromatic rings) with known active compounds .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields reported for similar compounds?

  • Case study : Yields ranging from 51% to 75% for analogous piperazine-thiazole derivatives :

  • Root causes : Variability in catalyst purity (e.g., Pd(PPh₃)₄ vs. PdCl₂), reaction atmosphere (N₂ vs. air), or workup methods (extraction vs. direct filtration).
  • Mitigation : Standardize reagents (≥99% purity), use inert conditions, and optimize quenching (e.g., acidified ice-water for abrupt crystallization) .

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